N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The amide nitrogen is substituted with a methyl group connected to a 5-phenylisoxazole heterocycle. Its design aligns with medicinal chemistry strategies targeting enzyme inhibition or receptor modulation, as seen in structurally related benzodioxole derivatives .
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(13-6-7-15-17(8-13)23-11-22-15)19-10-14-9-16(24-20-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDXYMGWIYOMJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells.
Biochemical Pathways
Compounds with similar structures have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure.
Result of Action
The compound has shown potential anticancer activity. For instance, it has been found to cause cell cycle arrest and induce apoptosis in certain cancer cells. .
Biochemical Analysis
Biochemical Properties
It has been reported that this compound has been designed based on the activity of indoles against various cancer cell lines.
Cellular Effects
N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has shown to have effects on various types of cells. In particular, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It has been reported that this compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still under study.
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to its stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
N-((5-phenylisoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a benzo[d][1,3]dioxole moiety linked to an isoxazole group, which may confer various pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines.
- Anti-inflammatory Properties : The presence of the isoxazole ring suggests potential anti-inflammatory effects.
- Antimicrobial Effects : The compound may exhibit antibacterial or antifungal properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : It may act as a modulator of protein kinases, which play critical roles in signaling pathways related to cell growth and proliferation.
- Receptor Binding : The compound could interact with specific receptors, influencing various biological responses.
Case Studies and Research Findings
Recent studies have investigated the biological activity of this compound and its analogs:
Study 1: Anticancer Activity
A study evaluated the anticancer effects of related compounds on human breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of similar compounds. The findings demonstrated a significant reduction in pro-inflammatory cytokines in vitro, indicating that these compounds could serve as therapeutic agents for inflammatory diseases.
Study 3: Antimicrobial Properties
A comparative analysis was conducted on the antimicrobial activity of this compound against various bacterial strains. The results showed promising activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Comparative Table of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Phenylthio)aniline | Contains a phenyl group and sulfur | Anticancer activity |
| 2-Amino-N-(4-methylphenyl)benzamide | Amide linkage with aromatic substituents | Anti-inflammatory properties |
| 5-(4-Methoxyphenyl)isoxazole | Isoxazole ring with methoxy substitution | Antimicrobial effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related benzo[d][1,3]dioxole-5-carboxamides and isoxazole-containing analogs, focusing on substituent variations, synthesis, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations
Structural Variations and Synthesis: Substituent Diversity: The N-position of the carboxamide is critical. Electron-rich groups (e.g., 3,4-dimethoxyphenyl in HSD-2) are synthesized via carbodiimide-mediated coupling , while alkyl chains (e.g., heptan-4-yl in S807) or bulky substituents (e.g., isopropyl-isobutyl in Ex.5H) are tailored for specific applications .
Biological Activity :
- Enzyme Inhibition : IIc (trifluoromethylphenyl substitution) demonstrated potent α-amylase inhibition and hypoglycemic effects, likely due to the electron-withdrawing CF₃ group enhancing target binding .
- SAR Trends : Nitro groups (MDC) and methoxy substitutions (HSD-2/HSD-4) influence solubility and receptor interactions, as seen in NMR and IR data .
Industrial: Alkyl-substituted analogs (Ex.5H, S807) are repurposed as cooling agents or analytical standards, emphasizing the role of lipophilicity in sensory applications .
Physicochemical Properties :
Q & A
Q. Advanced
- Substituent variation : Modify the phenylisoxazole moiety (e.g., electron-withdrawing groups like -F or -Cl at para positions) to enhance binding affinity. For example, fluorinated analogs show improved mitochondrial inhibition .
- Bioisosteric replacement : Replace the benzo[d][1,3]dioxole with indole or naphthyl groups to evaluate steric and electronic effects on target engagement .
- Prodrug design : Introduce acetylated glucosamine moieties to improve solubility and bioavailability .
SAR validation requires parallel synthesis of analogs (>10 derivatives) and dose-response profiling .
How should contradictory data between biological assays be resolved?
Q. Advanced
- Replicate experiments : Perform triplicate measurements under standardized conditions (e.g., fixed cell passage numbers, solvent concentration ≤1% DMSO) .
- Orthogonal assays : Cross-validate results using complementary methods. For example, corroborate antiproliferative activity with apoptosis markers (Annexin V/PI staining) .
- Purity verification : Re-analyze compound batches via HPLC (≥95% purity) to exclude impurities as confounding factors .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
What computational approaches support mechanistic studies of this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like STING or tubulin. Focus on binding energy (ΔG) and hydrogen-bonding networks .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and nonlinear optical behavior .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-target residence times .
How can the compound’s stability under physiological conditions be evaluated?
Q. Advanced
- Thermal analysis : Perform TGA/DSC to determine decomposition temperatures and phase transitions .
- Solvent stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
